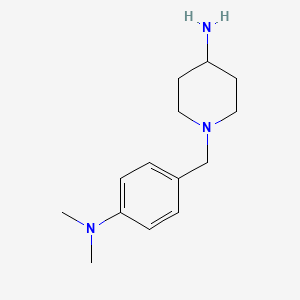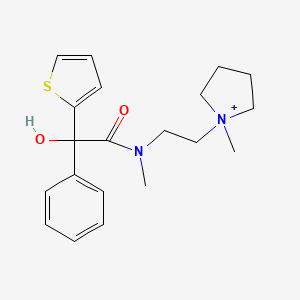
Dotefonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotefonium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique properties and interactions with biological systems.
Preparation Methods
The synthesis of Dotefonium involves several steps, typically starting with the reaction of hydroxyphenyl and thiophenyl compounds. The process includes the following steps:
Initial Reaction: The hydroxyphenyl compound reacts with a thiophenyl compound under controlled conditions to form an intermediate product.
Intermediate Formation: The intermediate product undergoes further reactions, including methylation and acetylation, to form the final this compound compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Dotefonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxidized derivatives of the original compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.
Scientific Research Applications
Dotefonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is used in studies involving cell signaling and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Dotefonium involves its interaction with specific molecular targets in biological systems. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular functions.
Comparison with Similar Compounds
Dotefonium is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Hydroxyphenyl derivatives: These compounds share some structural similarities with this compound but differ in their functional groups and reactivity.
Thiophenyl compounds: These compounds have a thiophenyl group similar to this compound but may have different substituents that alter their chemical behavior.
This compound stands out due to its specific interactions with biological systems and its versatility in various applications.
Properties
CAS No. |
793604-71-4 |
|---|---|
Molecular Formula |
C20H27N2O2S+ |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H27N2O2S/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3/q+1 |
InChI Key |
JTZHVSMDSHENLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


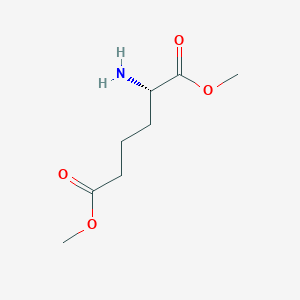
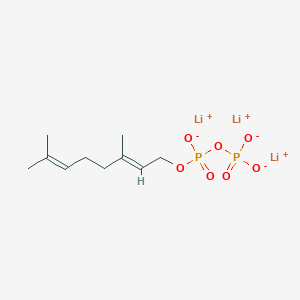
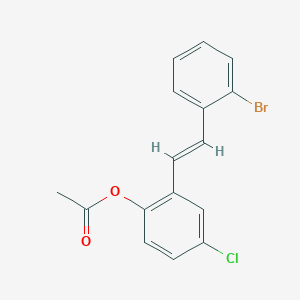
![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
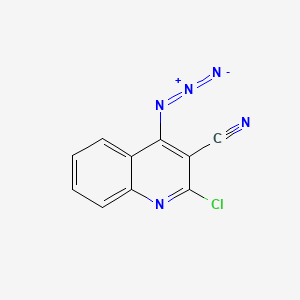
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
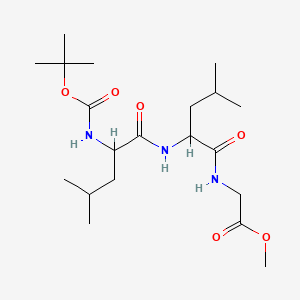
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
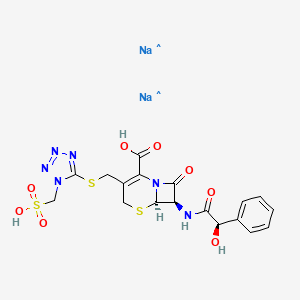
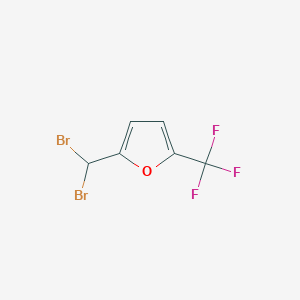
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
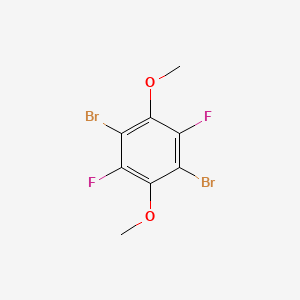
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
